3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride

Übersicht

Beschreibung

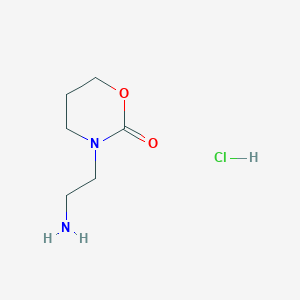

3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride (CAS: 1255717-76-0) is a bicyclic organic compound featuring a six-membered 1,3-oxazinan-2-one ring fused with a 2-aminoethyl side chain. Its molecular formula is C₆H₁₂N₂O₂·HCl, with a molecular weight of 196.64 g/mol. The compound’s structure includes a secondary amine group within the oxazinanone ring and a primary amine group on the ethyl side chain, both protonated in the hydrochloride salt form .

Key structural attributes:

- SMILES:

C1CN(C(=O)OC1)CCN.Cl - InChIKey:

FTQJIMMAQDHBRD-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted to be ~130 Ų (calculated via computational methods) .

This compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in synthesizing heterocyclic scaffolds targeting neurological and inflammatory pathways. Its hydrochloride salt enhances solubility in polar solvents, facilitating biochemical assays .

Biologische Aktivität

3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molar mass of approximately 166.61 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, characteristic of oxazolidinones. This unique structure contributes to its biological activity, particularly its interactions with bacterial ribosomes and other cellular targets.

The mechanism of action involves the compound's interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxazinanone ring may also stabilize certain molecular conformations, enhancing its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism includes binding to bacterial ribosomes, inhibiting protein synthesis which is critical for bacterial growth and replication. For instance, studies have shown that derivatives of this compound have minimum inhibitory concentrations (MIC) in the range of 80–160 µg/ml against key Gram-negative and Gram-positive pathogens .

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In vitro studies demonstrated significant cytotoxic activity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Selected compounds exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as anticancer agents. Flow cytometric analysis showed that these compounds induced cell cycle arrest at the G2/M phase, highlighting their mechanism in inhibiting cancer cell proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on the compound's derivatives revealed that they effectively inhibited bacterial growth in various strains, suggesting their potential use in treating infections caused by resistant bacteria .

- Cytotoxicity Against Cancer Cells : In a comparative study involving different analogs of this compound, researchers found that certain derivatives had enhanced cytotoxic effects against resistant cancer cell lines. These findings suggest a promising avenue for developing new anticancer therapies .

Summary of Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a five-membered oxazinan ring with an aminoethyl side chain, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of 1,3-oxazinan-2-one compounds, including 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride, exhibit significant anticancer properties. For example, structure-based design studies have shown that related compounds can inhibit enzymes like 11β-HSD1, which is involved in cortisol metabolism. In vitro studies have demonstrated IC50 values as low as 0.8 nM against this enzyme, suggesting potent anti-inflammatory and anticancer potential .

Anti-inflammatory Effects

The compound has been implicated in modulating macrophage activity through its interaction with macrophage migration inhibitory factor (MIF). MIF is known to play a role in inflammatory responses. Compounds that inhibit MIF activity may be beneficial in treating chronic inflammatory conditions such as bronchitis and myocarditis . The ability to inhibit MIF could lead to new therapeutic strategies for inflammatory diseases.

Neurological Applications

There is emerging evidence suggesting that 1,3-oxazinan derivatives may also exhibit neuroprotective effects. The modulation of neurotransmitter systems through these compounds could provide insights into developing treatments for neurodegenerative diseases . The structural features of this compound may facilitate interactions with receptors involved in neurological pathways.

Buffering Agent in Cell Cultures

This compound has been utilized as a non-ionic organic buffering agent in cell culture systems. Its ability to maintain pH within a specific range (6-8.5) makes it valuable for various biological assays . This application is crucial for experiments requiring stable pH conditions for enzyme activity and cell viability.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds with diverse biological activities. Its reactivity can be exploited to create derivatives that may possess enhanced pharmacological properties or target specificity . The versatility of the oxazinan framework allows chemists to explore a wide array of modifications leading to new therapeutic agents.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-aminoethyl)-1,3-oxazinan-2-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of β-amino alcohols or by functionalizing oxazinanone precursors. For example, palladium-catalyzed aminoalkynylation strategies can construct bicyclic heterocycles, where the oxazinanone ring is stabilized by electron-withdrawing groups (e.g., tosyl) . Key factors include:

- Temperature control : Higher temperatures may lead to ring-opening side reactions.

- Catalyst selection : Pd catalysts improve regioselectivity in cyclization steps.

- Protecting groups : Tosyl groups enhance stability during ring formation .

Yield optimization requires monitoring via HPLC or LC-MS to identify intermediates and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm the oxazinanone ring and aminoethyl side chain (e.g., δ 3.5–4.5 ppm for oxazinanone protons) .

- Mass spectrometry (MS) : ESI-MS to verify the molecular ion peak at m/z 201.65 (free base) and adducts (e.g., [M+H]) .

- HPLC with UV detection : Assess purity >95% using C18 columns and aqueous/organic mobile phases .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation of the aminoethyl group. Use amber vials to avoid photolytic cleavage of the oxazinanone ring . Stability assessments should include periodic FT-IR analysis to detect carbonyl group degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

- DFT calculations : Compare experimental -NMR shifts with computed values for different conformers .

- Deuterium exchange experiments : Confirm labile protons (e.g., NH groups) that may obscure signals .

Q. What mechanistic insights guide the design of enzyme inhibitors using this compound?

- Methodological Answer : The aminoethyl group enables covalent or non-covalent interactions with enzyme active sites. For example:

- Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., proteases or kinases) .

- SAR analysis : Modify the oxazinanone ring (e.g., substituents at position 3) to enhance binding affinity while monitoring inhibitory activity via fluorometric assays .

- Metabolic stability : Assess hepatic microsome stability to optimize pharmacokinetics .

Q. How can researchers address discrepancies in reported antimicrobial activity across studies?

- Methodological Answer : Variations may stem from:

- Strain-specific effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models using standardized MIC assays .

- Synergistic agents : Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance .

- Biofilm vs. planktonic assays : Use crystal violet staining to quantify biofilm disruption .

Q. What strategies mitigate side reactions during derivatization (e.g., oxidation or ring-opening)?

- Methodological Answer :

- Protecting groups : Temporarily block the aminoethyl group with Boc or Fmoc to prevent unwanted nucleophilic attacks during oxidation .

- Low-temperature reactions : Perform oxidations at 0–5°C with mild agents (e.g., HO/acetic acid) to preserve the oxazinanone ring .

- In situ monitoring : Use Raman spectroscopy to detect intermediates and adjust reaction kinetics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Comparative Analysis of Physicochemical Properties

Solubility and Stability

- This compound: Highly water-soluble (>50 mg/mL) due to ionic interactions from the hydrochloride salt. Stable under refrigeration (2–8°C) .

- Spirocyclic analogue (1638221-39-2) : Reduced solubility in water (~10 mg/mL) owing to its hydrophobic spirocyclic framework. Requires DMSO for dissolution .

- Thiazolidinedione derivative: Moderate solubility in ethanol and DMSO; susceptible to hydrolysis under acidic conditions due to the thiazolidinedione core .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-2-4-8-3-1-5-10-6(8)9;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYWXTQWTBFBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.